![molecular formula C13H12ClN3O2 B13893725 1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine](/img/structure/B13893725.png)
1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine is an organic compound that features a benzene ring substituted with a nitro group and a diamine group, along with a chlorophenylmethyl group
Preparation Methods
The synthesis of 1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzene to introduce the nitro group. This is followed by the introduction of the diamine group through a series of substitution reactions. The chlorophenylmethyl group is then added via a Friedel-Crafts alkylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different amine derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. Major products formed from these reactions include amine derivatives and substituted aromatic compounds.
Scientific Research Applications
1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenylmethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine can be compared with similar compounds such as:
N-[(4-chlorophenyl)methyl]cyclopentanamine: This compound has a similar chlorophenylmethyl group but differs in the core structure, leading to different chemical and biological properties.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Thiazole derivatives: These compounds also exhibit a wide range of biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H12ClN3O2 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-N-[(4-chlorophenyl)methyl]-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C13H12ClN3O2/c14-10-3-1-9(2-4-10)8-16-13-6-5-11(17(18)19)7-12(13)15/h1-7,16H,8,15H2 |
InChI Key |
BYVUEKBCOFFJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



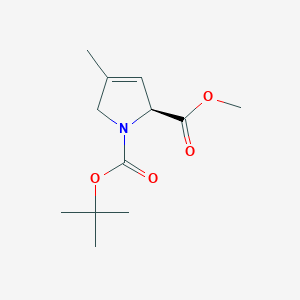
![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)
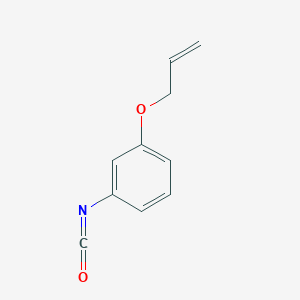

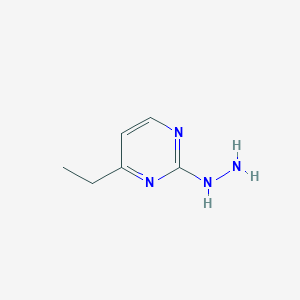
![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)
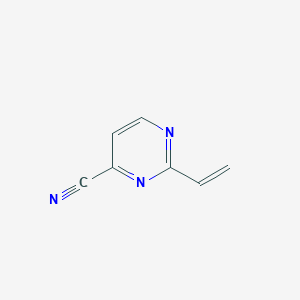
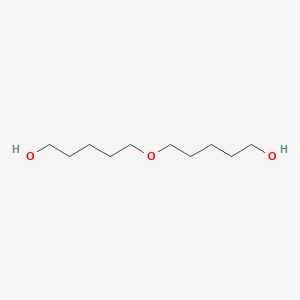
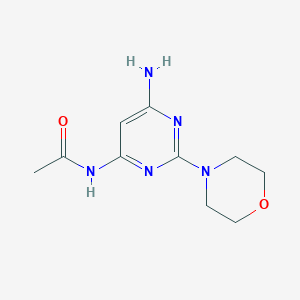
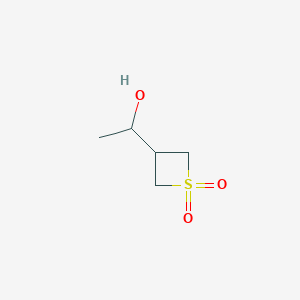
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B13893717.png)
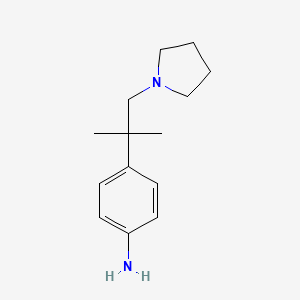
![1,3,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one](/img/structure/B13893723.png)
